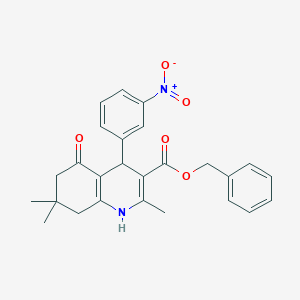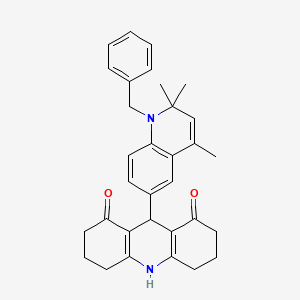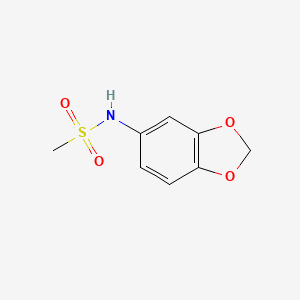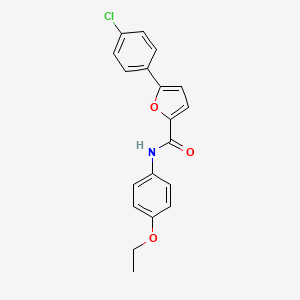
Benzyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7,7-トリメチル-4-(3-ニトロフェニル)-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸ベンジルは、次の化学式を持つ複雑な有機化合物です。
C26H26N2O5
{_svg_1}. この化合物はキノリン誘導体のクラスに属し、その複雑な構造により興味深い特性を示します。準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves a multi-component reaction. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction is often carried out under solvent-free conditions or in an environmentally benign solvent like water .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using heterogeneous catalysts such as Zn/MCM-41 or Fe3O4 nanoparticles. These catalysts offer high selectivity, stability, and reusability, making the process more efficient and cost-effective .
化学反応の分析
Types of Reactions
BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines, altering the compound’s properties.
Substitution: This can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as a bioactive compound with various therapeutic effects.
Medicine: It has shown promise in preclinical studies for treating conditions like hypertension and cardiovascular diseases.
Industry: It is used in the development of new materials and catalysts .
作用機序
The mechanism of action of BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to modulate calcium channels, which play a crucial role in cardiovascular function. The compound’s structure allows it to bind to these channels, altering their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
1,4-Dihydropyridines: These compounds share a similar core structure and are also known for their calcium channel-blocking properties.
Polyhydroquinolines: These are closely related and exhibit similar biological activities.
Uniqueness
What sets BENZYL 2,7,7-TRIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the nitrophenyl group, in particular, enhances its bioactivity and selectivity .
特性
分子式 |
C26H26N2O5 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
benzyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H26N2O5/c1-16-22(25(30)33-15-17-8-5-4-6-9-17)23(18-10-7-11-19(12-18)28(31)32)24-20(27-16)13-26(2,3)14-21(24)29/h4-12,23,27H,13-15H2,1-3H3 |
InChIキー |
KOOQLOCLRSQUQM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-4,6,6-trimethyl-5,6-dihydro-4H-benzimidazo[1,2-c]pyrido[3,2,1-ij]quinazoline](/img/structure/B11037100.png)
![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11037108.png)
![2-{2-oxo-2-[(thiophen-2-ylmethyl)amino]ethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11037116.png)
![N,N'-bis(2,5-dichlorophenyl)-6-[(4-methylphenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11037130.png)
![10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11037136.png)

![5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11037152.png)
![2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B11037155.png)
![9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11037156.png)
![[4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B11037160.png)
![2-[(4-ethoxyphenyl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11037187.png)
![6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone](/img/structure/B11037195.png)


